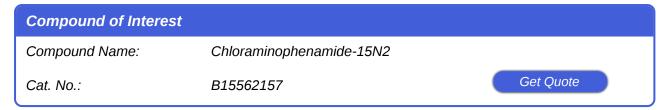


An In-depth Technical Guide on the Solubility of Chloraminophenamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Chloraminophenamide (CAS 121-30-2), a sulfonamide derivative recognized for its diuretic properties and its role as a carbonic anhydrase inhibitor.[1] The information herein is intended to support research, formulation development, and other scientific endeavors related to this compound. Note that while the request specified "**Chloraminophenamide-15N2**," publicly available data pertains to the unlabeled compound; the isotopic labeling is not expected to significantly alter its solubility properties.

Core Compound Information

- IUPAC Name: 4-amino-6-chlorobenzene-1,3-disulfonamide[1][2]
- Other Names: 4-amino-6-chloro-m-benzenedisulfonamide, Idorese[2][3]
- Molecular Formula: C₆H₈ClN₃O₄S₂[3]
- Molecular Weight: 285.73 g/mol [3][4]

Chloraminophenamide is a key intermediate in the synthesis of thiazide diuretics and functions by potently inhibiting carbonic anhydrase, an enzyme crucial for renal function.[1]

Quantitative Solubility Data



The solubility of Chloraminophenamide has been determined in several organic solvents and aqueous systems. The following table summarizes the available quantitative data for easy comparison.

Solvent/System	Solubility	Reference(s)
Dimethylformamide (DMF)	30 mg/mL	[1][5]
Dimethyl Sulfoxide (DMSO)	30 mg/mL	[1][5]
DMSO:PBS (pH 7.2) (1:4)	0.20 mg/mL	[5]
Ethanol	Slightly Soluble	[1][3][5]
Water	Slightly Soluble	[1][3]

It is also noted that Chloraminophenamide is more freely soluble in alkaline solutions.[1][3]

Experimental Protocols for Solubility Determination

The determination of thermodynamic solubility is crucial for biopharmaceutical characterization. The "shake-flask" method is considered the gold standard for its reliability.[6][7]

Protocol: Saturation Shake-Flask Method

This protocol is adapted from established methodologies for determining the thermodynamic solubility of active pharmaceutical ingredients (APIs).[6][8]

1. Objective: To determine the equilibrium solubility of Chloraminophenamide in a selected organic solvent at a specified temperature.

2. Materials:

- Chloraminophenamide (crystalline solid, purity ≥98%)[5]
- Selected organic solvent (e.g., DMF, DMSO, Ethanol)
- Mechanical agitation device (e.g., orbital shaker)



- Thermostatically controlled environment (e.g., incubator shaker set at 37 ± 1 °C)[8]
- Centrifuge
- Syringe filters (consider material compatibility with the solvent to prevent sorption)
- Validated analytical equipment (e.g., HPLC with UV detector)
- Volumetric flasks and pipettes
- Analytical balance
- 3. Procedure:
- Preparation: Add an excess amount of solid Chloraminophenamide to a stoppered flask or vial containing a known volume of the selected organic solvent. An excess is necessary to ensure a saturated solution is in equilibrium with the solid phase.[6][9]
- Equilibration: Place the flasks in a mechanical shaker within a temperature-controlled environment (e.g., 37 ± 1 °C). Agitate the samples for a sufficient duration to reach equilibrium.[8] To confirm equilibrium, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration of subsequent measurements does not deviate significantly.[8]
- Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a suitable syringe filter.[6][8]
- Sample Analysis:
 - Immediately after separation, dilute an aliquot of the clear, saturated solution with a suitable diluent to prevent precipitation.[8]
 - Quantify the concentration of Chloraminophenamide in the diluted sample using a validated HPLC method.[6]
 - Prepare a calibration curve using standard solutions of Chloraminophenamide of known concentrations to determine the concentration of the test sample.

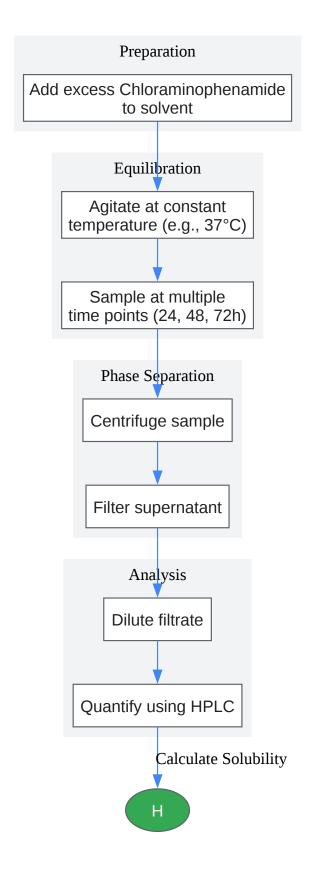


• Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in appropriate units (e.g., mg/mL).

Visualization of Experimental Workflow

The logical flow of the solubility determination process is crucial for reproducibility and understanding.





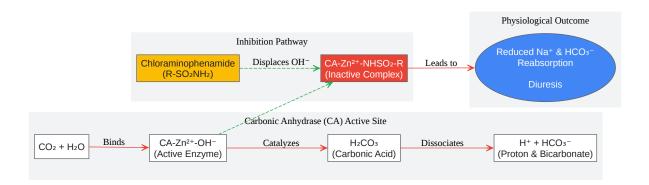
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Caption: Workflow for Thermodynamic Solubility Determination.



Mechanism of Action: Carbonic Anhydrase Inhibition

Chloraminophenamide's therapeutic effect as a diuretic stems from its inhibition of the enzyme carbonic anhydrase (CA).[1] This enzyme is fundamental to the reabsorption of sodium bicarbonate in the proximal tubules of the kidneys.



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